molecular formula C9H11B B1367415 3,4-Dimethylbenzyl bromide CAS No. 94416-66-7

3,4-Dimethylbenzyl bromide

Cat. No.: B1367415
CAS No.: 94416-66-7
M. Wt: 199.09 g/mol
InChI Key: ISFQLPGWXMGYKM-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzyl bromide, also known as 4-(bromomethyl)-1,2-dimethylbenzene, is an organic compound with the molecular formula C9H11Br and a molecular weight of 199.09 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with two methyl groups at the 3 and 4 positions. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

3,4-Dimethylbenzyl bromide has a wide range of applications in scientific research, including:

Safety and Hazards

3,4-Dimethylbenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding inhalation of vapour or mist, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzyl bromide can be synthesized through the bromination of 3,4-dimethyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:

C9H12+Br2C9H11Br+HBr\text{C}_9\text{H}_{12} + \text{Br}_2 \rightarrow \text{C}_9\text{H}_{11}\text{Br} + \text{HBr} C9​H12​+Br2​→C9​H11​Br+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors where the reaction conditions, such as temperature and bromine concentration, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the bromide to the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: 3,4-Dimethylbenzyl alcohol.

    Oxidation: 3,4-Dimethylbenzoic acid.

    Reduction: 3,4-Dimethyltoluene.

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the benzyl carbon, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

    Benzyl Bromide: Similar structure but without the methyl groups on the benzene ring.

    2,4-Dimethylbenzyl Bromide: Methyl groups are positioned differently on the benzene ring.

    4-Methylbenzyl Bromide: Only one methyl group on the benzene ring.

Uniqueness: 3,4-Dimethylbenzyl bromide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds where such structural features are desired .

Properties

IUPAC Name

4-(bromomethyl)-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFQLPGWXMGYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70526808
Record name 4-(Bromomethyl)-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94416-66-7
Record name 4-(Bromomethyl)-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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